6-O-methylcatalpol
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Overview
Description
6-O-methylcatalpol is a natural organic compound typically found in the roots of Scrophularia ningpoensis . It is a colorless crystal or white powder known for its various pharmacological activities, including anti-diabetic, anti-inflammatory, anti-tumor, and antioxidant properties . This compound has shown potential in inhibiting α-glucosidase activity, which helps in lowering blood glucose levels .
Preparation Methods
6-O-methylcatalpol is usually extracted from the roots of Scrophularia ningpoensis . The preparation involves grinding the leaves and branches of the plant, followed by extraction using suitable solvents . The extract is then subjected to distillation, concentration, and crystallization to obtain pure this compound .
Chemical Reactions Analysis
6-O-methylcatalpol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of different oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
6-O-methylcatalpol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-O-methylcatalpol involves multiple pathways:
Anti-inflammatory: It inhibits the nuclear factor-κB (NF-κB) pathway, reducing the production of pro-inflammatory cytokines.
Anti-apoptotic: It regulates apoptosis-related proteins such as Bcl-2 and Bax, preventing cell death.
Neuroprotective: It targets the Kelch-like ECH-associated protein 1 (Keap1)/Nuclear factor E2-related factor 2 (Nrf2) pathway, providing protection against oxidative stress.
Comparison with Similar Compounds
Properties
Molecular Formula |
C16H24O10 |
---|---|
Molecular Weight |
376.36 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C16H24O10/c1-22-12-6-2-3-23-14(8(6)16(5-18)13(12)26-16)25-15-11(21)10(20)9(19)7(4-17)24-15/h2-3,6-15,17-21H,4-5H2,1H3/t6-,7-,8-,9-,10+,11-,12+,13+,14+,15+,16-/m1/s1 |
InChI Key |
CQHVYUDLQLYNAI-GSKJLTDHSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]2C=CO[C@H]([C@@H]2[C@@]3([C@H]1O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1C2C=COC(C2C3(C1O3)CO)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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